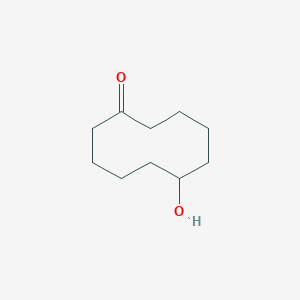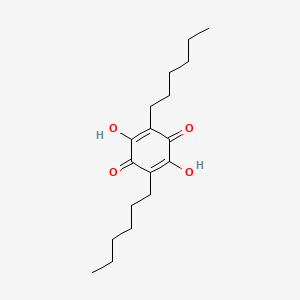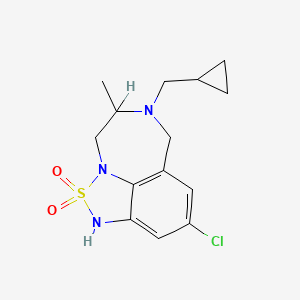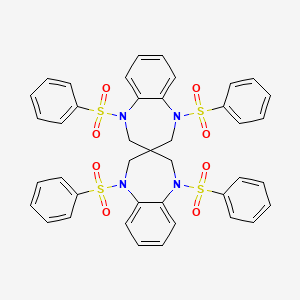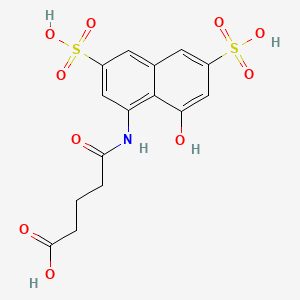
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil is a synthetic compound belonging to the class of uracil derivatives. These compounds are known for their diverse biological activities, including antiviral and anticancer properties. The unique structure of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-((2-Hydroxyethoxy)methyl)uracil. This is achieved by reacting uracil with 2-chloroethanol in the presence of a base such as potassium carbonate.
Iodination: The next step involves the iodination of the 5-position of the uracil ring. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide.
Phenylthio Substitution: The final step is the introduction of the phenylthio group at the 6-position. This is typically achieved through a nucleophilic substitution reaction using phenylthiol and a base like sodium hydride.
Industrial Production Methods
Industrial production of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The iodinated position can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil.
Substitution: Formation of various substituted uracil derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against HIV.
Medicine: Investigated for its anticancer activity and potential use in chemotherapy.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil involves its interaction with specific molecular targets. In antiviral research, it is believed to inhibit viral replication by interfering with the viral reverse transcriptase enzyme. In cancer research, it may induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)uracil: Lacks the iodine atom at the 5-position.
1-((2-Hydroxyethoxy)methyl)-5-methyluracil: Contains a methyl group instead of the phenylthio group.
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(methylthio)uracil: Contains a methylthio group instead of the phenylthio group.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-5-iodo-6-(phenylthio)uracil is unique due to the presence of both the iodine atom and the phenylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
125056-92-0 |
|---|---|
Fórmula molecular |
C13H13IN2O4S |
Peso molecular |
420.22 g/mol |
Nombre IUPAC |
1-(2-hydroxyethoxymethyl)-5-iodo-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13IN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
Clave InChI |
IKCLKZNOCBPNBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


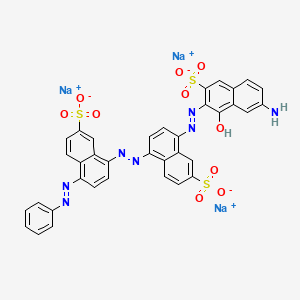
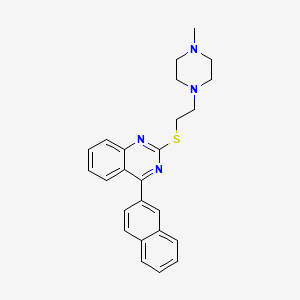
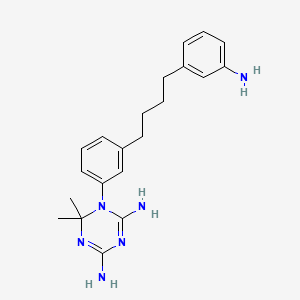
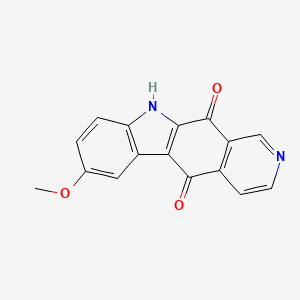
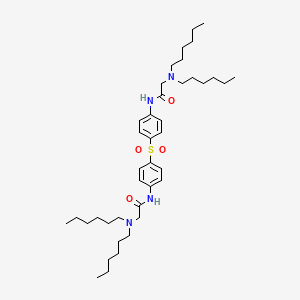
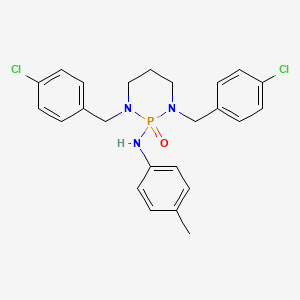
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)

